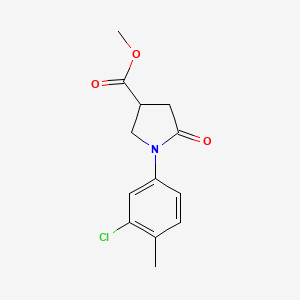

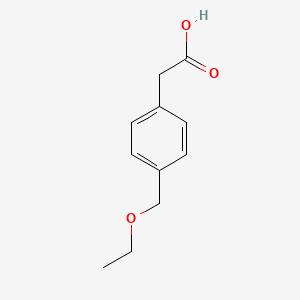

![molecular formula C12H15N3OS B1345300 (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol CAS No. 910037-26-2](/img/structure/B1345300.png)

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol, commonly known as TPDPM, is a compound that is used in a variety of scientific research applications. It is a synthetic molecule composed of a thienopyrimidine ring and a piperidine ring, and is used primarily as a tool to study the effects of various drugs and compounds on biological systems. TPDPM has been studied in a wide range of fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Anticancer Agents

Thienopyrimidine derivatives, such as “(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol”, hold a unique place in medicinal chemistry due to their structural similarity to purines . They have been found to have various biological activities, including anticancer effects . These effects are achieved through the inhibition of various enzymes and pathways .

Protein Kinase Inhibitors

Mutations in protein kinases (PKs) can lead to oncogenesis, and these mutations are critical to the progression of cancer . Therefore, the use of PK inhibitors has become increasingly important in cancer treatment . Thienopyrimidine derivatives have been found to be effective PK inhibitors .

PI3K Inhibitors

A series of thienopyrimidine derivatives were prepared and evaluated as inhibitors of PI3 kinase p110alpha . This is significant because the PI3K/Akt signaling pathway is often deregulated in a wide variety of tumors .

Proteomics Research

“(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol” is also used as a specialty product for proteomics research applications .

Mycobacterial Oxidative Phosphorylation Pathway Probes

This class of compounds can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

Drug Development

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them an attractive structural feature in the production of pharmaceutical drugs .

Mechanism of Action

Mode of Action

Thienopyrimidines often work by inhibiting the function of target enzymes or pathways .

Biochemical Pathways

Thienopyrimidines, in general, can affect various biochemical pathways depending on their specific targets .

Result of Action

Thienopyrimidines can have various effects depending on their specific targets .

properties

IUPAC Name |

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMVQNYPOJJGNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=NC3=C2SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640412 |

Source

|

| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910037-26-2 |

Source

|

| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)